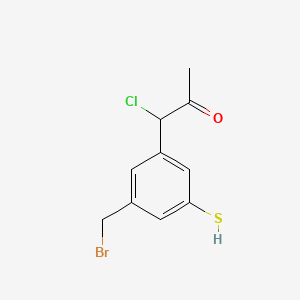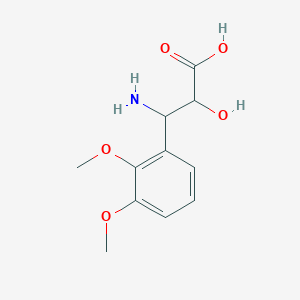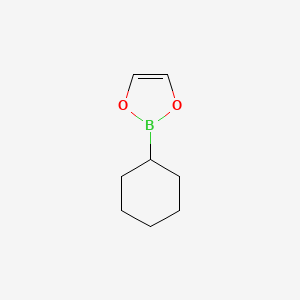
1,3,2-Dioxaborole, 2-cyclohexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborole, 2-cyclohexyl- is an organic compound with the molecular formula C8H13BO2. It is a boron-containing heterocycle that has gained attention in various fields of chemistry due to its unique structure and reactivity. The compound is characterized by a dioxaborole ring fused with a cyclohexyl group, making it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborole, 2-cyclohexyl- can be synthesized through several methods, including metal-catalyzed hydroboration and Suzuki–Miyaura coupling reactions.
Metal-Catalyzed Hydroboration: This method involves the use of transition metal catalysts such as rhodium or palladium to facilitate the addition of boron to alkenes.
Suzuki–Miyaura Coupling: This widely-used method involves the coupling of boronic acids or esters with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 1,3,2-Dioxaborole, 2-cyclohexyl- often involves large-scale hydroboration reactions using metal catalysts. The process is optimized for high yield and purity, ensuring the compound’s availability for various applications .
化学反应分析
Types of Reactions
1,3,2-Dioxaborole, 2-cyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes.
Substitution: The dioxaborole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the dioxaborole ring under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted dioxaboroles, which are valuable intermediates in organic synthesis .
科学研究应用
1,3,2-Dioxaborole, 2-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
作用机制
The mechanism of action of 1,3,2-Dioxaborole, 2-cyclohexyl- involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborole ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable catalyst and intermediate in organic synthesis .
相似化合物的比较
1,3,2-Dioxaborole, 2-cyclohexyl- can be compared with other boron-containing compounds such as:
Catecholborane (HBcat): Used in hydroboration reactions but less stable compared to dioxaboroles.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Another boron-containing heterocycle with similar reactivity but different structural features
The uniqueness of 1,3,2-Dioxaborole, 2-cyclohexyl- lies in its stability and versatility, making it a preferred choice for various applications in organic synthesis and industrial processes .
属性
CAS 编号 |
102150-58-3 |
|---|---|
分子式 |
C8H13BO2 |
分子量 |
152.00 g/mol |
IUPAC 名称 |
2-cyclohexyl-1,3,2-dioxaborole |
InChI |
InChI=1S/C8H13BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h6-8H,1-5H2 |
InChI 键 |
ULNOKEKKVOSYOW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC=CO1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
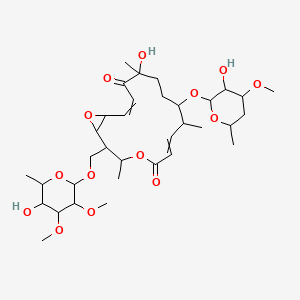
![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)
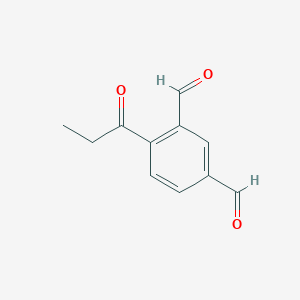
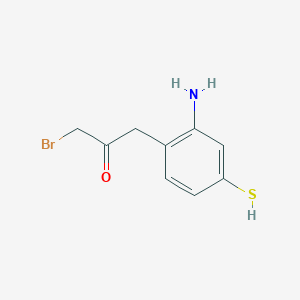
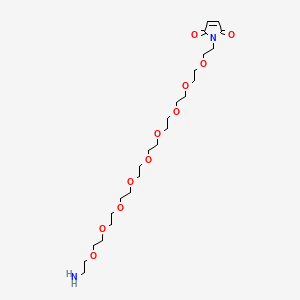



![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)
